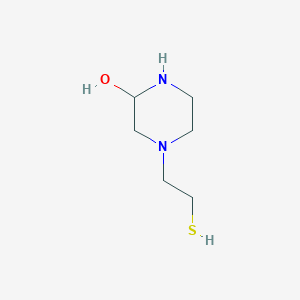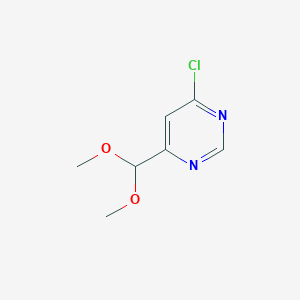
4-Chloro-6-(dimethoxymethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(dimethoxymethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(dimethoxymethyl)pyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(dimethoxymethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methylamine and other amines, often under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(dimethoxymethyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Biology: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(dimethoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(dimethoxymethyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-(chloromethyl)pyrimidine: This compound has a similar structure but with a chloromethyl group instead of a dimethoxymethyl group. It exhibits different reactivity and applications.
4,6-Dichloropyrimidine: This compound has two chlorine atoms at positions 4 and 6.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and applications compared to other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C7H9ClN2O2 |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
4-chloro-6-(dimethoxymethyl)pyrimidine |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-7(12-2)5-3-6(8)10-4-9-5/h3-4,7H,1-2H3 |
InChI-Schlüssel |
MJGPWUQXYXNDRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC(=NC=N1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
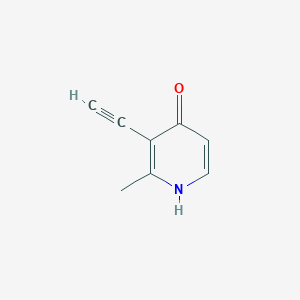
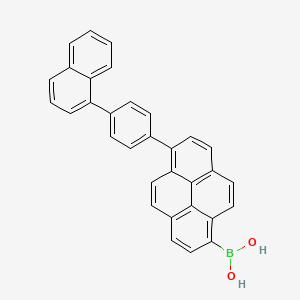
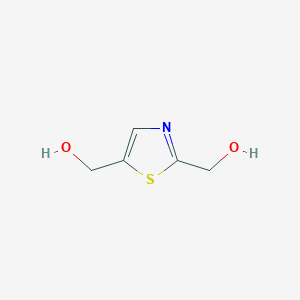
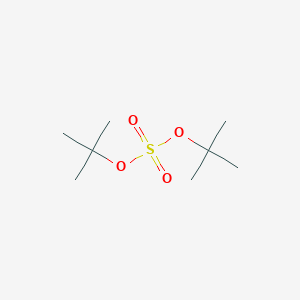
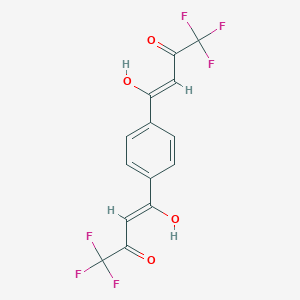

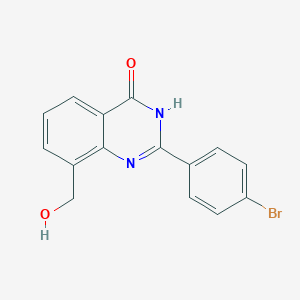
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)

![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)

